molecular formula C7H12O B13075238 Cyclopropaneacetaldehyde, 2,2-dimethyl-

Cyclopropaneacetaldehyde, 2,2-dimethyl-

Cat. No.: B13075238
M. Wt: 112.17 g/mol
InChI Key: STASMENWCCESJO-UHFFFAOYSA-N
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Description

Significance of Cyclopropane-Containing Aldehydes in Contemporary Chemical Research

Cyclopropane-containing aldehydes are a class of organic compounds that have garnered considerable attention in contemporary chemical research. The high ring strain of the cyclopropane (B1198618) ring, a consequence of its 60° bond angles deviating significantly from the ideal 109.5° for sp³ hybridized carbon, imbues these molecules with unique reactivity. maricopa.edu This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, providing a pathway to more complex, functionalized acyclic and cyclic systems.

The aldehyde group, on the other hand, is a versatile functional group that readily undergoes a wide array of chemical transformations, including nucleophilic additions, oxidations, and reductions. The combination of these two reactive moieties in one molecule makes cyclopropane-containing aldehydes powerful building blocks in organic synthesis. They serve as precursors to a diverse range of compounds, including pharmaceuticals, agrochemicals, and materials with novel properties. smolecule.com For instance, the cyclopropane motif is a key structural feature in many pyrethroid insecticides. mdpi.com

Structural Distinctiveness and Reactivity Implications of the 2,2-Dimethyl-Cyclopropaneacetaldehyde Moiety

The structural arrangement of Cyclopropaneacetaldehyde, 2,2-dimethyl- has profound implications for its reactivity. The gem-dimethyl group on the cyclopropane ring introduces steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions involving the adjacent aldehyde group.

The electronic nature of the cyclopropane ring, often described as having "p-character" in its C-C bonds, can also affect the reactivity of the carbonyl group. This can manifest in altered electrophilicity of the aldehyde carbon compared to simple aliphatic aldehydes.

The primary modes of reactivity for this molecule can be categorized as follows:

Reactions of the Aldehyde Group: Like other aldehydes, it can be oxidized to the corresponding carboxylic acid (2,2-dimethylcyclopropane-1-carboxylic acid), reduced to the primary alcohol (2,2-dimethylcyclopropane-1-methanol), or undergo nucleophilic addition reactions to form new carbon-carbon or carbon-heteroatom bonds.

Ring-Opening Reactions: The strained cyclopropane ring can be opened under various conditions, such as treatment with acids, transition metal catalysts, or through radical pathways. This provides a synthetic route to larger, more complex structures that may be difficult to access through other means.

The interplay between the reactivity of the aldehyde and the cyclopropane ring allows for a diverse range of synthetic transformations, making it a valuable tool for synthetic chemists.

Overview of Key Research Areas Pertaining to Cyclopropaneacetaldehyde, 2,2-dimethyl-

Research involving Cyclopropaneacetaldehyde, 2,2-dimethyl- is primarily focused on its application as a synthetic intermediate. Key areas of investigation include:

Synthesis of Bioactive Molecules: The compound serves as a precursor for the synthesis of molecules with potential biological activity. This includes the development of new pharmaceuticals and agrochemicals where the cyclopropane unit is a crucial pharmacophore. researchgate.net

Development of Synthetic Methodologies: Researchers are exploring new ways to utilize the unique reactivity of this molecule to develop novel synthetic methods. This includes investigating its role in cycloaddition reactions, ring-expansion reactions, and as a substrate for asymmetric catalysis to generate chiral molecules.

Fragrance and Flavor Chemistry: The structural features of cyclopropane-containing compounds can impart unique olfactory properties. As such, derivatives of Cyclopropaneacetaldehyde, 2,2-dimethyl- are investigated for their potential use in the fragrance and flavor industry.

While specific, detailed research findings on the synthesis and direct applications of Cyclopropaneacetaldehyde, 2,2-dimethyl- are not extensively documented in readily available literature, its role as a key intermediate can be inferred from the broader context of cyclopropane chemistry and the synthesis of important industrial products like pyrethroids. For example, the closely related 2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropanecarboxylic acid is a fundamental component of many synthetic pyrethroids. mdpi.com The synthesis of such molecules often involves intermediates with the 2,2-dimethylcyclopropane core, highlighting the importance of building blocks like Cyclopropaneacetaldehyde, 2,2-dimethyl-.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)acetaldehyde

InChI

InChI=1S/C7H12O/c1-7(2)5-6(7)3-4-8/h4,6H,3,5H2,1-2H3

InChI Key

STASMENWCCESJO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1CC=O)C

Origin of Product

United States

Environmental Formation and Atmospheric Transformations of Cyclopropaneacetaldehyde, 2,2 Dimethyl

Biogenic Precursors and Atmospheric Generation Mechanisms

Caronaldehyde is not directly emitted into the atmosphere in significant quantities. Instead, it is a second-generation compound, formed from the chemical transformation of naturally occurring precursors.

Oxidation Pathways of Monoterpenes (e.g., Δ³-Carene) Leading to Caronaldehyde Formation

The principal biogenic precursor to caronaldehyde is Δ³-carene, a monoterpene emitted by various plant species, particularly in boreal forests. The atmospheric generation of caronaldehyde occurs through the gas-phase oxidation of Δ³-carene, primarily initiated by the hydroxyl radical (OH) during the daytime and ozone (O₃) to a lesser extent.

The reaction with the OH radical proceeds via the addition of OH to the double bond within the Δ³-carene molecule. This creates an unstable hydroxyalkyl radical that rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent complex reaction pathways, including the potential for isomerization and decomposition, lead to the cleavage of the six-membered ring in the Δ³-carene structure, ultimately yielding caronaldehyde as a major, stable first-generation product. copernicus.orgcopernicus.org

Ozonolysis, the reaction with ozone, also contributes to caronaldehyde formation. The ozone molecule attacks the double bond of Δ³-carene, forming a primary ozonide which then decomposes into a Criegee intermediate and an aldehyde. This pathway also results in the formation of caronaldehyde, though typically with a lower yield compared to the OH-initiated oxidation. copernicus.org

Yield Determination and Environmental Factors Influencing Formation

The molar yield of caronaldehyde from Δ³-carene oxidation is a critical parameter for atmospheric models and has been determined in various laboratory and simulation chamber studies. The yield is highly dependent on the specific oxidant and ambient conditions, such as the concentration of nitrogen oxides (NOx).

Recent studies under atmospheric conditions with low NOx mixing ratios have provided precise yield values. The reaction of Δ³-carene with OH radicals has been shown to produce caronaldehyde with a molar yield of approximately 30% (±5%). copernicus.org The ozonolysis of Δ³-carene results in a significantly lower yield, determined to be around 6% (±2%). copernicus.org However, a wider range of yields, from 14% to as high as 77%, has been reported in previous photochemical oxidation studies, reflecting the influence of varying experimental conditions like precursor concentrations. copernicus.orgcopernicus.org

Environmental factors that control the emission of the precursor, Δ³-carene, indirectly influence the formation rate of caronaldehyde. These factors include temperature and photosynthetically active radiation (light), which are known to be critical drivers of monoterpene emissions from vegetation. nih.gov

Caronaldehyde Molar Yields from Δ³-Carene Oxidation

OxidantMolar Yield (%)Reference
Hydroxyl Radical (OH)30 ± 5 copernicus.org
Ozone (O₃)6 ± 2 copernicus.org
Photochemical Oxidation (Range)14 - 77 copernicus.orgcopernicus.org

Atmospheric Fate and Degradation Kinetics

Once formed, caronaldehyde is subject to further chemical transformations that determine its atmospheric lifetime and its role in subsequent chemical processes. The primary removal pathways are gas-phase reactions with atmospheric oxidants and photolysis.

Gas-Phase Reactions with Atmospheric Oxidants (e.g., Hydroxyl and Nitrate (B79036) Radicals)

During the daytime, the dominant chemical sink for caronaldehyde is its reaction with the hydroxyl (OH) radical. This reaction proceeds via hydrogen abstraction from the aldehyde group, forming an acyl radical which then reacts with O₂ to form an acyl peroxy radical. This reaction is relatively fast, with a determined rate constant of (4.6 ± 1.6) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 300 K. copernicus.org

The peroxy radicals formed from these oxidation reactions can subsequently react with nitrogen oxides (NO), leading to the formation of organic nitrates (RONO₂), which can terminate the radical chain. copernicus.org The organic nitrate yield from the reaction of the caronaldehyde-derived peroxy radical with NO has been found to be 0.10 (±0.02). copernicus.org

Reaction Rate Constants for Caronaldehyde

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
OH Radical(4.6 ± 1.6) x 10⁻¹¹300 copernicus.org
NO₃ RadicalData available-

Photolytic Degradation Pathways and Lifetimes

In addition to reacting with oxidants, caronaldehyde can be broken down by sunlight in a process called photolysis. Due to its carbonyl group, caronaldehyde absorbs ultraviolet radiation present in the troposphere, which can lead to the cleavage of its chemical bonds. This photolytic degradation is an additional and significant loss pathway. copernicus.org

Experiments have shown that the photolysis frequency of caronaldehyde is substantially higher—by a factor of seven—than values calculated using its absorption cross-section and an assumed quantum yield of unity. copernicus.org This indicates that photolysis is a more efficient removal process than previously thought and can contribute significantly to the formation of radicals (HO₂ and RO₂) in the atmosphere. copernicus.org

The atmospheric lifetime of caronaldehyde is determined by the combined rates of its removal by reaction with OH, NO₃, and photolysis. Based on its reaction rate with the OH radical, and assuming a typical 24-hour average global tropospheric OH concentration of 1 x 10⁶ molecules cm⁻³, the lifetime of caronaldehyde with respect to this reaction is estimated to be on the order of a few hours. This short lifetime highlights its reactive nature and its potential to influence atmospheric chemistry on regional scales.

Contributions to Secondary Organic Aerosol (SOA) Formation

One of the most significant impacts of caronaldehyde in the atmosphere is its contribution to the formation of Secondary Organic Aerosols (SOA). SOA are microscopic particles formed from the oxidation and subsequent condensation of volatile organic compounds, and they have profound effects on climate and air quality.

The oxidation of Δ³-carene is known to be an efficient source of SOA. copernicus.org Caronaldehyde, as a primary and major oxidation product, plays a key role in this process. Compared to its precursor, Δ³-carene, caronaldehyde has a lower vapor pressure, which makes it more likely to partition from the gas phase to the particle phase, contributing to the formation and growth of aerosol particles. copernicus.org

Furthermore, the subsequent oxidation of caronaldehyde by OH and NO₃ radicals leads to the formation of even less volatile, more highly oxygenated products. These second-generation products, such as carboxylic acids and organic nitrates, can readily condense onto existing aerosol particles or participate in new particle formation. copernicus.org The oxidation of analogous aldehydes, such as pinonaldehyde from α-pinene oxidation, has been shown to produce significant SOA yields, reinforcing the importance of this class of compounds in aerosol formation. copernicus.org Therefore, the atmospheric transformation of caronaldehyde is a critical step in the pathway from biogenic gas emissions to the formation of atmospheric particulate matter.

No Evidence of Cyclopropaneacetaldehyde, 2,2-dimethyl- Formation in Thermochemical Conversion Processes

A comprehensive review of scientific literature reveals no documented instances of Cyclopropaneacetaldehyde, 2,2-dimethyl- being formed as a product of thermochemical conversion processes such as pyrolysis or biomass burning.

Despite extensive searches for data on the environmental formation and atmospheric transformations of Cyclopropaneacetaldehyde, 2,2-dimethyl-, and its specific occurrence as a product of thermochemical conversion, no research findings, data tables, or detailed studies substantiating its presence in the emissions of such processes have been identified.

Thermochemical conversion processes, including pyrolysis and the burning of biomass, are known to generate a complex mixture of chemical compounds. These reactions involve the thermal decomposition of organic materials in the absence or presence of oxygen, leading to the formation of various gases, liquids (bio-oil), and solid char. The composition of these products is highly dependent on the feedstock material and the process conditions.

While the pyrolysis of certain terpenes and related compounds, such as pinane (B1207555) and carene derivatives, has been studied, the resulting products are typically other terpenes, cyclic and acyclic hydrocarbons, and various oxygenated compounds. However, none of the published research on the pyrolysis of molecules containing a dimethylcyclopropane ring, a key structural feature of the target compound, has reported the formation of Cyclopropaneacetaldehyde, 2,2-dimethyl-.

Furthermore, literature on the chemical synthesis of Cyclopropaneacetaldehyde, 2,2-dimethyl- and its related carboxylic acid indicates that these compounds are typically produced through specific, multi-step organic synthesis pathways. There is no indication from these synthetic routes that the compound would be a likely product of the random, high-energy fragmentation and recombination reactions characteristic of thermochemical conversion.

Mechanistic Investigations of Chemical Transformations Involving Cyclopropaneacetaldehyde, 2,2 Dimethyl

Ring-Opening and Rearrangement Pathways of Cyclopropaneacetaldehyde Derivatives

The inherent ring strain of the cyclopropane (B1198618) moiety in 2,2-dimethylcyclopropaneacetaldehyde derivatives makes them susceptible to various ring-opening and rearrangement reactions. These transformations can be initiated by thermal, photochemical, or chemical means, including acid or base catalysis. The presence of the gem-dimethyl group and the aldehyde function significantly influences the regioselectivity and stereoselectivity of these reactions.

Under thermal conditions, cyclopropaneacetaldehyde derivatives can undergo homolytic cleavage of a carbon-carbon bond in the ring, leading to the formation of a diradical intermediate. The subsequent fate of this diradical is dependent on the substitution pattern and reaction conditions, potentially leading to rearranged products. For instance, the thermolysis of related vinylcyclopropanes is known to proceed through a diradical mechanism to yield cyclopentenes, a pathway that could be accessible to derivatives of 2,2-dimethylcyclopropaneacetaldehyde under appropriate conditions.

Acid-catalyzed ring-opening represents another important pathway. Protonation of the aldehyde oxygen can activate the molecule towards nucleophilic attack or rearrangement. In the presence of a nucleophile, ring-opening can occur via an SN2-type mechanism, with the nucleophile attacking one of the ring carbons. The regioselectivity of this attack would be influenced by the steric hindrance of the gem-dimethyl group and the electronic effects of the protonated aldehyde. Alternatively, acid catalysis can promote rearrangement through the formation of a stabilized carbocation intermediate. The gem-dimethyl group would be expected to stabilize an adjacent positive charge, potentially directing the pathway of rearrangement.

Lewis acids can also mediate the rearrangement of cyclopropane derivatives. Coordination of a Lewis acid to the aldehyde oxygen enhances its electron-withdrawing nature, facilitating ring-opening. This can lead to the formation of zwitterionic intermediates or concerted rearrangements, affording a variety of acyclic and cyclic products. The specific outcome is highly dependent on the nature of the Lewis acid and the substrate.

Initiator Proposed Intermediate Potential Product Type
Heat (Thermolysis)DiradicalRearranged acyclic or cyclic alkenes
Brønsted AcidProtonated aldehyde, CarbocationRing-opened addition products, Rearranged aldehydes/ketones
Lewis AcidLewis acid-adduct, ZwitterionRearranged carbonyl compounds, Cycloaddition products

Cascade Reactions Initiated by Cyclopropaneacetaldehydes (e.g., Michael Additions, Cycloadditions)

The ring-opening of cyclopropaneacetaldehydes can serve as the initiating step in elegant cascade reactions, allowing for the rapid construction of complex molecular architectures. The reactive intermediates generated upon ring cleavage can participate in subsequent intramolecular or intermolecular transformations, such as Michael additions and cycloadditions.

A key strategy involves the formation of a 1,3-dipole or a related reactive species upon ring-opening. For instance, in the presence of a suitable catalyst or under thermal conditions, the cyclopropane ring can cleave to form a zwitterionic intermediate. This intermediate can possess both a nucleophilic and an electrophilic center, enabling it to react with various partners in a cascade fashion.

If the ring-opening generates a stabilized carbanion and a distal electrophilic center, this intermediate can act as a Michael donor in an intramolecular fashion if a suitable Michael acceptor is present within the molecule. More commonly, the ring-opened species can be trapped intermolecularly. For example, a ring-opened zwitterionic intermediate could react with an external Michael acceptor, such as an α,β-unsaturated ketone, initiating a conjugate addition.

Furthermore, the intermediates formed from the ring-opening of cyclopropaneacetaldehyde derivatives can participate in cycloaddition reactions. Depending on the nature of the intermediate, it could function as a component in [3+2], [4+2], or other cycloaddition manifolds. For example, a vinylogous zwitterion formed from a vinylcyclopropaneacetaldehyde derivative could potentially undergo a [3+2] cycloaddition with a dipolarophile. The gem-dimethyl group in 2,2-dimethylcyclopropaneacetaldehyde would likely play a significant role in controlling the stereochemical outcome of such cascade sequences.

Cascade Type Initiating Step Key Intermediate Subsequent Reaction
IntramolecularRing-openingZwitterion/DiradicalMichael Addition / Cycloaddition
IntermolecularRing-openingZwitterion/DiradicalMichael Addition to external acceptor
CycloadditionRing-opening1,3-Dipole equivalent[3+2] or other cycloadditions

Radical-Mediated Reactions and Fragmentation Processes

Radical-mediated transformations provide a powerful avenue for the functionalization of cyclopropaneacetaldehyde, 2,2-dimethyl-. The high strain energy of the cyclopropane ring makes it susceptible to ring-opening by radical species, leading to the formation of stable, open-chain radicals that can undergo further reactions.

The initiation of such processes can be achieved through various methods, including the use of radical initiators, photolysis, or single-electron transfer (SET) processes. For example, a radical species can add to the aldehyde carbonyl or abstract a hydrogen atom from the molecule to generate a carbon-centered radical. This radical can then induce the cleavage of one of the cyclopropane C-C bonds. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical intermediate. The presence of the gem-dimethyl group would favor the formation of a tertiary radical, if a cleavage pathway allows for it.

Once the ring is opened, the resulting radical can undergo a variety of transformations. Intramolecularly, it can participate in cyclization reactions to form new ring systems. Intermolecularly, it can be trapped by radical acceptors, such as alkenes or alkynes, leading to the formation of new carbon-carbon bonds. Fragmentation processes are also a possibility, where the initially formed radical undergoes further bond cleavages to yield smaller, stable molecules. The specific fragmentation pattern would be dictated by the structure of the radical intermediate and the reaction conditions.

Electron transfer processes, either oxidative or reductive, can also initiate radical-mediated reactions. Oxidation of the molecule could lead to a radical cation, which could then undergo ring-opening and fragmentation. Conversely, reduction could form a radical anion, which might also trigger ring cleavage and subsequent reactions.

Initiation Method Initial Radical Species Subsequent Process Potential Outcome
Radical InitiatorCarbon-centered radicalRing-opening, TrappingFunctionalized open-chain products
PhotolysisExcited state leading to radicalFragmentation, RearrangementUnsaturated aldehydes, ketones
Single-Electron TransferRadical cation/anionRing-opening, FragmentationCleavage products

Catalytic Approaches to Functional Group Modification and Skeletal Rearrangement

Catalytic methods offer a powerful and efficient means to achieve functional group modifications and skeletal rearrangements of cyclopropaneacetaldehyde, 2,2-dimethyl-, often with high levels of selectivity and under mild conditions. Both transition metal catalysis and organocatalysis have been explored for transformations of cyclopropane-containing molecules.

Transition metal catalysts, such as those based on palladium, rhodium, nickel, or copper, are well-known to interact with strained rings. These metals can insert into a C-C bond of the cyclopropane ring, forming a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination to regenerate the cyclopropane with modified stereochemistry, or β-carbon elimination to afford a ring-opened olefinic product. The aldehyde functionality can act as a directing group, coordinating to the metal center and influencing the regioselectivity of the catalytic process.

Furthermore, transition metal catalysts can be employed for the direct modification of the aldehyde group in the presence of the cyclopropane ring. For example, catalytic hydrogenation could selectively reduce the aldehyde to an alcohol, or catalytic oxidation could convert it to a carboxylic acid, while leaving the cyclopropane ring intact, provided the appropriate catalyst and reaction conditions are chosen.

Organocatalysis provides a complementary approach, avoiding the use of metals. Chiral secondary amines, for instance, can react with the aldehyde to form an enamine or an iminium ion. This activation can facilitate a variety of transformations. For example, iminium ion formation can activate the molecule towards nucleophilic attack, potentially leading to ring-opening reactions. Enamine catalysis, on the other hand, could be used to functionalize the α-position of the aldehyde. Organocatalysts can also mediate rearrangements of the cyclopropane ring, proceeding through charged intermediates.

Catalyst Type Mode of Activation Potential Transformation
Transition Metal (e.g., Pd, Rh)C-C bond insertion, CoordinationSkeletal rearrangement, Ring-opening
Transition Metal (e.g., Ru, Pt)Aldehyde coordinationFunctional group modification (reduction, oxidation)
Organocatalyst (e.g., Proline)Iminium ion/Enamine formationRing-opening, α-Functionalization, Rearrangement

Advanced Spectroscopic Characterization Techniques for Cyclopropaneacetaldehyde, 2,2 Dimethyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Cyclopropaneacetaldehyde, 2,2-dimethyl-". Both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the stereochemistry of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals for the protons in the cyclopropane (B1198618) ring, the gem-dimethyl groups, the methylene (B1212753) group adjacent to the ring, and the aldehydic proton. Due to the high symmetry of the 2,2-dimethylpropane moiety, the protons of the two methyl groups are chemically equivalent and would likely appear as a single sharp singlet. The protons on the cyclopropane ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The aldehydic proton would appear as a downfield triplet, coupled to the adjacent methylene protons.

Expected ¹H NMR Chemical Shifts and Coupling Constants:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aldehydic CH9.5 - 10.0t~2-3
CH₂ adjacent to C=O2.2 - 2.5d~2-3
Cyclopropyl (B3062369) CH0.5 - 1.5m-
gem-Dimethyl CH₃0.8 - 1.2s-

Expected ¹³C NMR Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C=O195 - 205
CH₂ adjacent to C=O40 - 50
Quaternary C(CH₃)₂25 - 35
Cyclopropyl CH₂10 - 20
gem-Dimethyl CH₃15 - 25

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis for Functional Group and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in "Cyclopropaneacetaldehyde, 2,2-dimethyl-" and for gaining insights into its conformational isomers.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. The C-H stretching vibrations of the aldehyde, methyl, and cyclopropyl groups would be observed in the 2850-3000 cm⁻¹ region. The presence of the cyclopropane ring can be confirmed by characteristic C-H stretching vibrations above 3000 cm⁻¹ and ring deformation modes around 1020 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=O stretch would also be observable, although typically weaker than in the IR. The C-C bond vibrations of the cyclopropane ring and the gem-dimethyl groups would likely give rise to strong signals in the Raman spectrum, aiding in the characterization of the carbon skeleton.

Expected Vibrational Frequencies:

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aldehydic C-H Stretch~2820 and ~2720WeakMedium
C=O Stretch1720 - 17401720 - 1740Strong (IR), Medium (Raman)
CH₃ Asymmetric Stretch~2960~2960Strong
CH₃ Symmetric Stretch~2870~2870Medium
Cyclopropyl C-H Stretch>3000>3000Medium
Cyclopropane Ring Deformation~1020~1020Medium

Electronic Spectroscopy: Ultraviolet (UV-Vis) and Vacuum Ultraviolet (VUV) Absorption Spectroscopy

Electronic spectroscopy provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: "Cyclopropaneacetaldehyde, 2,2-dimethyl-" is expected to exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. This transition is typically observed between 270 and 300 nm for aldehydes. A stronger π → π* transition would be expected at shorter wavelengths, likely below 200 nm.

Vacuum Ultraviolet (VUV) Absorption Spectroscopy: VUV spectroscopy could reveal further electronic transitions at higher energies, providing a more complete picture of the electronic structure of the molecule. However, these measurements are less common due to technical challenges.

Expected Electronic Transitions:

Transition Expected Wavelength (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
n → π270 - 30010 - 20
π → π<200>1000

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the precise molecular mass and for obtaining structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: The electron ionization (EI) mass spectrum of "Cyclopropaneacetaldehyde, 2,2-dimethyl-" would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, for aldehydes, this peak can sometimes be weak or absent. miamioh.edu

Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several characteristic pathways. Alpha-cleavage, the cleavage of the bond adjacent to the carbonyl group, would be a prominent fragmentation pathway, leading to the loss of a hydrogen atom (M-1) or the cyclopropylmethyl radical. Another common fragmentation for aldehydes is the McLafferty rearrangement, if a gamma-hydrogen is available, though this is not possible for this specific molecule. Cleavage of the cyclopropane ring and loss of the gem-dimethyl groups are also anticipated fragmentation routes. For instance, the fragmentation of 2,2-dimethylpropane prominently features the loss of a methyl group to form a stable tert-butyl cation. docbrown.info A similar loss of a methyl group from the molecular ion of "Cyclopropaneacetaldehyde, 2,2-dimethyl-" is a plausible fragmentation pathway.

Expected Key Fragments in Mass Spectrum:

m/z Proposed Fragment Ion Formation Pathway
M⁺[C₇H₁₂O]⁺Molecular Ion
M-1[C₇H₁₁O]⁺Loss of H radical from aldehyde
M-15[C₆H₉O]⁺Loss of CH₃ radical
M-29[C₆H₁₁]⁺Loss of CHO radical
M-43[C₄H₇O]⁺Loss of C₃H₇ radical (from ring opening)
57[C₄H₉]⁺tert-butyl cation
41[C₃H₅]⁺Cyclopropyl or allyl cation

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination

"Cyclopropaneacetaldehyde, 2,2-dimethyl-" possesses a chiral center at the carbon of the cyclopropane ring attached to the acetaldehyde (B116499) group. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopic methods are essential for determining the enantiomeric excess (ee) of a chiral sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The carbonyl chromophore's n → π* transition is sensitive to the chiral environment and would be expected to show a Cotton effect (a characteristic CD signal) in the 270-300 nm region. The sign and magnitude of the Cotton effect can be used to determine the absolute configuration and enantiomeric purity of the sample. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD, the vibrational analogue of CD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD spectra can provide detailed stereochemical information and can be a powerful tool for determining the enantiomeric excess by analyzing the vibrational bands in the mid-IR region. nih.gov

The application of these chiroptical techniques would be crucial for the stereochemical analysis of "Cyclopropaneacetaldehyde, 2,2-dimethyl-", particularly in the context of asymmetric synthesis or chiral separations.

Computational Chemistry and Theoretical Modeling of Cyclopropaneacetaldehyde, 2,2 Dimethyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Cyclopropaneacetaldehyde, 2,2-dimethyl-. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and post-Hartree-Fock methods) would be employed to determine its electronic structure and energetics.

These calculations can provide crucial data points, including the molecule's optimized geometry, bond lengths, and bond angles. Furthermore, the total electronic energy, heats of formation, and strain energy of the cyclopropane (B1198618) ring could be determined. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-deficient regions of the molecule, offering insights into its reactivity.

Table 1: Hypothetical Energetic Properties of Cyclopropaneacetaldehyde, 2,2-dimethyl- Calculated via Quantum Chemical Methods

PropertyCalculated Value (Hypothetical)Method (Example)
Ground State Energy-X.XXXX HartreesDFT (B3LYP/6-31G*)
Heat of Formation (gas)Y.YY kcal/molG4(MP2)
Ring Strain EnergyZ.Z kcal/molHomodesmotic Reaction Scheme
Dipole MomentW.WW DebyeMP2/aug-cc-pVTZ

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated through quantum chemical calculations. Actual values would require dedicated computational studies.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For Cyclopropaneacetaldehyde, 2,2-dimethyl-, this would involve mapping the potential energy surface for various transformations, such as ring-opening reactions, oxidations, or additions to the aldehyde group.

Transition state theory is central to this analysis. By locating the transition state structures for a proposed reaction, chemists can calculate the activation energy, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. This level of analysis provides a detailed, step-by-step understanding of how the molecule transforms, which can be difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static molecules at 0 Kelvin, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules at finite temperatures. For Cyclopropaneacetaldehyde, 2,2-dimethyl-, MD simulations would be used to explore its conformational landscape. This involves identifying the different stable conformations (rotamers) of the molecule and the energy barriers between them.

MD simulations can also be used to study the interactions of Cyclopropaneacetaldehyde, 2,2-dimethyl- with other molecules, such as solvents or reactants. By simulating the molecule in a solvent box, one can understand how intermolecular forces, like hydrogen bonds and van der Waals interactions, influence its behavior and reactivity.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or for identifying unknown compounds. For Cyclopropaneacetaldehyde, 2,2-dimethyl-, these predictions would include:

NMR Spectroscopy: Calculation of chemical shifts (¹H and ¹³C) and spin-spin coupling constants.

Infrared (IR) Spectroscopy: Prediction of vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which are related to the absorption maxima in a UV-Vis spectrum.

Table 2: Hypothetical Predicted Spectroscopic Data for Cyclopropaneacetaldehyde, 2,2-dimethyl-

Spectroscopic ParameterPredicted Value (Hypothetical)Computational Method (Example)
¹H NMR Chemical Shift (CHO)9.5 - 10.0 ppmGIAO-DFT
¹³C NMR Chemical Shift (C=O)190 - 200 ppmGIAO-DFT
IR Stretch (C=O)1720 - 1740 cm⁻¹DFT (B3LYP/6-31G)
UV-Vis λmax (n→π)280 - 300 nmTD-DFT

Note: The values in this table are hypothetical and illustrative. Actual predicted values would be the result of specific computational studies.

In Silico Design of Catalysts for Cyclopropaneacetaldehyde Transformations

Computational chemistry plays a crucial role in the rational design of catalysts. For reactions involving Cyclopropaneacetaldehyde, 2,2-dimethyl-, in silico methods could be used to design catalysts that enhance reaction rates and selectivity.

This process often involves screening a virtual library of potential catalysts and evaluating their performance based on calculated activation energies for the desired reaction. For instance, if a specific stereoisomer is the desired product, catalysts can be designed to selectively stabilize the transition state leading to that isomer. This computational pre-screening can significantly reduce the experimental effort required to discover new and efficient catalytic systems.

Synthetic Utility of Cyclopropaneacetaldehyde, 2,2 Dimethyl in Derivatives and Analogues

Utilization as a Precursor for Stereoselective Synthesis of Complex Molecules

Cyclopropaneacetaldehyde, 2,2-dimethyl- serves as a valuable starting material in the stereoselective synthesis of complex molecules, where the precise control of stereochemistry is crucial. The inherent chirality of many cyclopropane-containing target molecules necessitates the use of asymmetric strategies, often involving chiral auxiliaries to direct the stereochemical outcome of reactions. nih.gov

A notable application of chiral cyclopropane (B1198618) aldehydes is in the asymmetric synthesis of natural products like cascarillic acid. One effective strategy employs a temporary stereocentre approach. This method involves an initial aldol (B89426) reaction between a chiral auxiliary-bearing enolate and an α,β-unsaturated aldehyde, establishing a temporary stereocenter. This newly formed chiral center then directs a subsequent diastereoselective cyclopropanation of the double bond. The final step involves a retro-aldol reaction to remove the chiral auxiliary and unveil the enantiomerically enriched cyclopropane-carboxaldehyde. This sequence allows for the transfer of chirality from the auxiliary to the final product with high fidelity. researchgate.net While this methodology has been demonstrated for the synthesis of chiral cyclopropane-carboxaldehydes, the direct application starting from 2,2-dimethylcyclopropaneacetaldehyde would involve its use in subsequent stereoselective bond-forming reactions where the existing cyclopropane ring influences the stereochemical course.

The use of chiral auxiliaries is a powerful tool for inducing stereoselectivity. These auxiliaries are temporarily attached to the substrate to guide the stereochemistry of a reaction and are subsequently removed. This approach has been successfully applied in a wide range of transformations, including aldol reactions, alkylations, and cycloadditions, to generate complex molecules with a high degree of stereocontrol. rcsi.com

Chemical Transformations Leading to Biologically Relevant Cyclopropane Analogues (e.g., Chrysanthemic Acid Derivatives)

The 2,2-dimethylcyclopropane motif is a core structural feature of chrysanthemic acid, the acidic component of pyrethrins, a class of naturally occurring insecticides. asianpubs.orgsci-hub.se Consequently, Cyclopropaneacetaldehyde, 2,2-dimethyl- and its derivatives are logical precursors for the synthesis of chrysanthemic acid and its analogues, which are of significant commercial interest in the agrochemical industry.

One synthetic route to trans-chrysanthemic acid involves the selective reduction of an allene (B1206475) precursor, which can be derived from a multi-step sequence that builds the cyclopropane ring and the side chain. This is followed by the oxidation of the resulting alcohol to the corresponding carboxylic acid. This method highlights a versatile pathway to various analogues of chrysanthemic acid. rsc.org Although this specific example does not start directly from the aldehyde, the structural similarity suggests that transformations of the aldehyde group (e.g., oxidation to the carboxylic acid) are key steps in the synthesis of these biologically relevant molecules.

The general synthesis of pyrethroids, the synthetic analogues of pyrethrins, often involves the esterification of a suitable cyclopropanecarboxylic acid, such as chrysanthemic acid, with an appropriate alcohol. asianpubs.org Therefore, efficient synthetic routes to these cyclopropane-containing acids are of paramount importance.

Synthesis of Cyclopropyl (B3062369) Acrylic Derivatives and Related Unsaturated Systems

The aldehyde functionality of Cyclopropaneacetaldehyde, 2,2-dimethyl- is readily transformed into a variety of unsaturated systems, most notably cyclopropyl acrylic derivatives. These derivatives are valuable intermediates in organic synthesis and can be prepared through several established olefination reactions.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of α,β-unsaturated esters and other acrylic derivatives from aldehydes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a phosphonate (B1237965) carbanion with an aldehyde to produce an alkene with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.org The reaction is known for its reliability and the ease of removal of the phosphate (B84403) byproduct. researchgate.net

Similarly, the Wittig reaction provides another powerful tool for the olefination of aldehydes. wikipedia.orglumenlearning.com This reaction utilizes a phosphorus ylide (a Wittig reagent) to convert an aldehyde into an alkene. organic-chemistry.orgthermofisher.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org

The Knoevenagel condensation offers a pathway to cyclopropylidene derivatives by reacting Cyclopropaneacetaldehyde, 2,2-dimethyl- with active methylene (B1212753) compounds in the presence of a base. purechemistry.orgyoutube.comsphinxsai.com This reaction is a versatile method for forming new carbon-carbon double bonds. researchgate.net

Below is a table summarizing these olefination reactions for the synthesis of cyclopropyl acrylic derivatives from Cyclopropaneacetaldehyde, 2,2-dimethyl-.

Table 1: Olefination Reactions for the Synthesis of Cyclopropyl Acrylic Derivatives

Reaction Name Reagent Type General Product Key Features
Horner-Wadsworth-Emmons Phosphonate carbanion (E)-α,β-Unsaturated ester/ketone/nitrile High (E)-selectivity, water-soluble byproduct. wikipedia.org
Wittig Reaction Phosphorus ylide Alkene Wide substrate scope, stereoselectivity is tunable. wikipedia.orgorganic-chemistry.org
Knoevenagel Condensation Active methylene compound Cyclopropylidene derivative Base-catalyzed, forms C=C bonds. purechemistry.orgyoutube.com

Exploration of Cyclopropaneacetaldehyde Scaffolds in Donor-Acceptor Cyclopropane Chemistry

Donor-acceptor (D-A) cyclopropanes are highly versatile synthetic intermediates characterized by the presence of both an electron-donating and an electron-withdrawing group on the cyclopropane ring. nih.govresearchgate.net This substitution pattern activates the strained ring, making it susceptible to ring-opening reactions and cycloadditions. wiley-vch.de

A scaffold derived from Cyclopropaneacetaldehyde, 2,2-dimethyl- can be elaborated into a donor-acceptor cyclopropane. A common strategy involves a Knoevenagel condensation of the aldehyde with an active methylene compound (e.g., malononitrile, cyanoacetate) to introduce the acceptor group and form an α,β-unsaturated system. researchgate.netnih.gov This is followed by a cyclopropanation reaction, for instance, a Corey-Chaykovsky reaction with a sulfur ylide, to form the D-A cyclopropane. researchgate.netresearchgate.net

Once formed, these D-A cyclopropanes can participate in a variety of transformations, including [3+2] and other cycloaddition reactions with various dipolarophiles such as aldehydes, ketones, and nitriles. nih.govwiley-vch.de These reactions are typically promoted by a Lewis acid and provide access to a wide range of five-membered carbo- and heterocyclic scaffolds. nih.gov The versatility of D-A cyclopropanes makes them powerful building blocks in the synthesis of complex molecular architectures. nih.gov

The general synthetic pathway from an aldehyde to a D-A cyclopropane and its subsequent reaction is outlined below:

General Scheme: Synthesis and Reaction of a Donor-Acceptor Cyclopropane

Knoevenagel Condensation: Cyclopropaneacetaldehyde, 2,2-dimethyl- is reacted with an active methylene compound (e.g., CH₂(CN)₂, CH₂(CO₂Et)₂) in the presence of a base to form a cyclopropylidene derivative.

Cyclopropanation: The resulting α,β-unsaturated system undergoes cyclopropanation (e.g., with a sulfur ylide) to generate the donor-acceptor cyclopropane.

Cycloaddition: The D-A cyclopropane is then reacted with a suitable partner in the presence of a Lewis acid to yield a variety of cyclic compounds.

This approach opens up a rich area of chemistry for the elaboration of the simple 2,2-dimethylcyclopropane scaffold into more complex and functionally diverse molecules.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Routes and Catalytic Systems for Cyclopropaneacetaldehyde, 2,2-dimethyl-

The synthesis of Cyclopropaneacetaldehyde, 2,2-dimethyl- would likely involve the oxidation of the corresponding alcohol, 2,2-dimethylcyclopropanemethanol. Research into novel synthetic routes would logically focus on the development of highly selective and efficient catalytic systems for this transformation.

One promising avenue is the use of biomimetic copper/nitroxyl catalyst systems, which have shown great efficacy in the selective oxidation of various alcohols to their corresponding aldehydes. These systems often operate under mild conditions and utilize environmentally benign oxidants like molecular oxygen. Future research could explore the application of catalysts such as those based on copper in combination with 2,2,6,6-tetramethyl-1-piperidine N-oxyl (TEMPO) and its derivatives for the oxidation of 2,2-dimethylcyclopropanemethanol. The development of heterogeneous catalysts, where the active catalytic species are immobilized on a solid support, would be a significant advancement, offering advantages in terms of catalyst recovery and reuse, thus enhancing the sustainability of the synthetic process.

Another area of exploration could be the direct synthesis of the aldehyde from commercially available starting materials, potentially through a one-pot multicatalytic process. Such a process might involve the in-situ generation of a cyclopropyl (B3062369) intermediate followed by a controlled oxidation.

Table 1: Potential Catalytic Systems for the Synthesis of Cyclopropaneacetaldehyde, 2,2-dimethyl-

Catalyst SystemPotential AdvantagesAreas for Investigation
Homogeneous Copper/TEMPOHigh selectivity for alcohol oxidation, mild reaction conditions.Optimization of ligands and reaction parameters for 2,2-dimethylcyclopropanemethanol.
Heterogeneous Supported CatalystsEase of catalyst separation and recycling, improved sustainability.Development of robust support materials and immobilization techniques.
Biocatalytic Systems (e.g., Oxidoreductases)High enantioselectivity (if a chiral center is introduced), environmentally friendly.Enzyme screening and engineering for specific substrate acceptance.
Multicatalytic One-Pot ProcessesIncreased efficiency by combining multiple synthetic steps.Design of compatible catalytic cycles for tandem reactions.

Advanced Mechanistic Studies of Unconventional Reactivity

The strained three-membered ring of cyclopropane (B1198618) derivatives imparts unique reactivity, and advanced mechanistic studies of Cyclopropaneacetaldehyde, 2,2-dimethyl- could uncover novel chemical transformations. A key area of interest would be the investigation of ring-opening reactions, which can be initiated by various stimuli such as acid, heat, or transition metals.

The presence of the aldehyde functional group in conjunction with the 2,2-dimethyl-substituted cyclopropane ring could lead to unconventional reactivity. For instance, the interaction between the carbonyl group and the cyclopropane ring might facilitate regioselective ring-opening under specific conditions, leading to the formation of linear unsaturated aldehydes or other functionalized acyclic compounds. Mechanistic studies could employ techniques such as kinetic analysis, isotopic labeling, and in-situ spectroscopy to elucidate the reaction pathways and identify key intermediates.

Furthermore, the study of the cyclopropylmethyl radical or cation derived from Cyclopropaneacetaldehyde, 2,2-dimethyl- would be of fundamental interest. The gem-dimethyl substitution is known to influence the stability and rearrangement pathways of such reactive intermediates. Advanced computational studies, in conjunction with experimental validation, could provide deep insights into the factors controlling the regioselectivity of ring cleavage.

Integrated Spectroscopic and Computational Approaches for Comprehensive Characterization

A comprehensive characterization of Cyclopropaneacetaldehyde, 2,2-dimethyl- would necessitate an integrated approach combining advanced spectroscopic techniques and computational modeling. While basic identifiers like a CAS number exist, detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are not widely reported.

Future research would involve the acquisition and detailed analysis of 1D and 2D NMR spectra to unambiguously determine the chemical structure and connectivity of the molecule. High-resolution mass spectrometry would be crucial for confirming the molecular formula and studying fragmentation patterns. IR spectroscopy would provide information about the characteristic vibrational frequencies, particularly of the carbonyl group and the cyclopropane ring.

Computational chemistry, particularly Density Functional Theory (DFT), would play a vital role in complementing the experimental data. DFT calculations could be used to predict the molecular geometry, vibrational frequencies, and NMR chemical shifts of Cyclopropaneacetaldehyde, 2,2-dimethyl-. Comparing these theoretical predictions with experimental data would provide a high level of confidence in the structural assignment. Furthermore, computational models could be employed to explore the conformational landscape of the molecule and to investigate the electronic structure, which would be invaluable for understanding its reactivity.

Table 2: Integrated Approaches for Characterization

TechniqueInformation GainedComputational Synergy
NMR Spectroscopy (1H, 13C, COSY, HSQC)Connectivity, chemical environment of atoms.Prediction of chemical shifts and coupling constants.
Infrared (IR) SpectroscopyPresence of functional groups (e.g., C=O, cyclopropane ring).Calculation of vibrational frequencies and mode analysis.
Mass Spectrometry (MS)Molecular weight and fragmentation patterns.Prediction of mass-to-charge ratio and fragmentation pathways.
Density Functional Theory (DFT)Molecular geometry, electronic structure, conformational analysis.Provides theoretical framework for interpreting experimental data.

Applications in Advanced Chemical Technologies

While specific applications for Cyclopropaneacetaldehyde, 2,2-dimethyl- have not been documented, its structural features suggest potential utility in several areas of advanced chemical technology. The presence of a reactive aldehyde group and a strained cyclopropane ring makes it a potentially valuable building block in organic synthesis.

In the fragrance and flavor industry, aldehydes are known for their diverse and often potent aromas. Given its unique structure, Cyclopropaneacetaldehyde, 2,2-dimethyl- could possess interesting olfactory properties, making it a candidate for investigation as a novel fragrance ingredient.

Furthermore, the 2,2-dimethylcyclopropyl motif is found in the structure of some biologically active molecules, including certain insecticides and pharmaceuticals. The unique conformational constraints and metabolic stability imparted by this group could make Cyclopropaneacetaldehyde, 2,2-dimethyl- a useful intermediate in the synthesis of new agrochemicals or therapeutic agents.

In the field of materials science, the strained cyclopropane ring could be exploited in ring-opening polymerization reactions to create novel polymers with unique properties. The aldehyde functionality could also be used for post-polymerization modification, allowing for the introduction of various functionalities onto the polymer backbone.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2-dimethylcyclopropaneacetaldehyde, and how can reaction yields be optimized?

  • Methodology : The synthesis often involves cyclopropanation of allylic precursors or modifications of existing cyclopropane derivatives. For example, cyclopropane carboxylic acid derivatives (e.g., 2,2-dimethyl-3-(2-propenyl)-cyclopropanecarboxylic acid) can serve as intermediates . Optimization includes controlling reaction temperature (e.g., low temperatures to stabilize reactive intermediates) and using catalysts like Rh(II) complexes for stereoselective cyclopropanation. Yield improvements may require purification via column chromatography or distillation under reduced pressure to isolate the aldehyde functionality.

Q. How should researchers characterize the purity and structural integrity of 2,2-dimethylcyclopropaneacetaldehyde?

  • Methodology : Combine spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm cyclopropane ring integrity and aldehyde proton resonance (~9-10 ppm) .
  • GC-MS : To assess purity and detect volatile byproducts.
  • IR Spectroscopy : Verify the aldehyde C=O stretch (~1720 cm⁻¹) and cyclopropane C-H stretches (~3000-3100 cm⁻¹).
    Cross-referencing with computational predictions (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. What experimental precautions are critical when handling 2,2-dimethylcyclopropaneacetaldehyde due to its instability?

  • Methodology :

  • Storage : Under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation of the aldehyde group.
  • Handling : Use anhydrous solvents and gloveboxes to minimize hydrolysis.
  • Waste Disposal : Segregate halogenated or reactive byproducts (e.g., from synthetic steps involving dichlorovinyl groups) for professional hazardous waste treatment .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of 2,2-dimethylcyclopropaneacetaldehyde in cycloaddition reactions?

  • Methodology :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Diels-Alder or [2+1] cycloadditions.
  • MD Simulations : Study solvent effects (e.g., THF vs. DCM) on reaction kinetics.
  • Benchmarking : Validate models against experimental data (e.g., reaction rates from literature) to refine force fields .

Q. What strategies resolve contradictions in reported spectral data for cyclopropane-containing aldehydes?

  • Methodology :

  • Comparative Analysis : Replicate published NMR conditions (e.g., solvent, temperature) to assess reproducibility.
  • Isotopic Labeling : Use ²H or ¹³C-labeled analogs to distinguish overlapping signals.
  • Collaborative Verification : Cross-check data with independent labs, as done for structurally similar compounds like 2-hydroxy-2,2-diphenylacetic acid .

Q. How can researchers elucidate the degradation pathways of 2,2-dimethylcyclopropaneacetaldehyde under oxidative conditions?

  • Methodology :

  • LC-MS/MS : Monitor degradation products (e.g., carboxylic acids from aldehyde oxidation) over time.
  • Radical Trapping : Use TEMPO or BHT to identify free radical intermediates.
  • Kinetic Isotope Effects (KIE) : Compare rates of deuterated vs. non-deuterated compounds to pinpoint rate-determining steps .

Q. What mechanistic insights explain the stereochemical outcomes of 2,2-dimethylcyclopropaneacetaldehyde in asymmetric catalysis?

  • Methodology :

  • Chiral HPLC : Separate enantiomers and determine ee%.
  • X-ray Crystallography : Resolve absolute configurations of intermediates.
  • Steric Maps : Analyze steric hindrance around the cyclopropane ring using molecular modeling software to rationalize selectivity .

Data Contradiction and Validation

Q. How should discrepancies in reported stability profiles of cyclopropane aldehydes be addressed?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to varying pH, temperature, and light conditions to identify degradation triggers.
  • Meta-Analysis : Compare stability data across studies, noting differences in experimental setups (e.g., purity of starting materials, storage protocols) .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Methodology :

  • DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, catalyst loading) using response surface methodology.
  • Inline Analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring.
  • Byproduct Identification : Use HRMS and 2D NMR (e.g., HSQC, HMBC) to structurally characterize impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.